

A Technical Guide to the Physicochemical Properties of L-Lysine Acetate

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Compound of Interest

Compound Name: *L-Lysine acetate*

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This document provides a comprehensive overview of the core physicochemical properties of **L-Lysine acetate** (CAS No: 57282-49-2), an essential amino acid salt widely used in pharmaceutical, nutritional, and biotechnological applications. Its enhanced solubility and stability over the free base form make it a preferred choice for therapeutic and industrial formulations.[1] This guide synthesizes key quantitative data, details common experimental methodologies, and presents logical and experimental workflows to support research and development.

General and Chemical Properties

L-Lysine acetate is the salt formed between the essential amino acid L-Lysine and acetic acid. L-Lysine is a proteinogenic α -amino acid characterized by a basic side chain, making it hydrophilic.[2] The acetate salt form improves water solubility and stability, which is particularly advantageous for parenteral and other pharmaceutical formulations.[1]

Table 1: General and Chemical Identifiers

Property	Value	Source(s)
CAS Number	57282-49-2	[1] [3]
Molecular Formula	C ₆ H ₁₄ N ₂ O ₂ · C ₂ H ₄ O ₂ (or C ₈ H ₁₈ N ₂ O ₄)	
Molecular Weight	206.24 g/mol	
IUPAC Name	acetic acid;(2S)-2,6-diaminohexanoic acid	
Synonyms	L-Lysine monoacetate, H-Lys-OH AcOH, Lysine Acetate Salt	
Appearance	White crystalline powder	

Physical Properties

The physical characteristics of **L-Lysine acetate** are critical for its handling, storage, and formulation. It is a moderately hygroscopic compound that is stable under cool, dry conditions. Prolonged exposure to high humidity or temperature should be avoided to prevent degradation.

Table 2: Key Physical Properties

Property	Value / Description	Source(s)
Melting Point	Decomposes at ~224°C; Range of 260-262°C also reported.	
Solubility	- Very soluble / Freely soluble in water (>100 g / 100 g H ₂ O at 20°C)	
	- Soluble in formic acid	
	- Very slightly soluble / practically insoluble in ethanol	
Specific Rotation	[α] ²⁰ / _D : +8.5° to +10.0° (c=10, H ₂ O)	
Hygroscopicity	Moderately hygroscopic	
Stability	Stable under dry, cool conditions. Incompatible with strong oxidizing agents.	

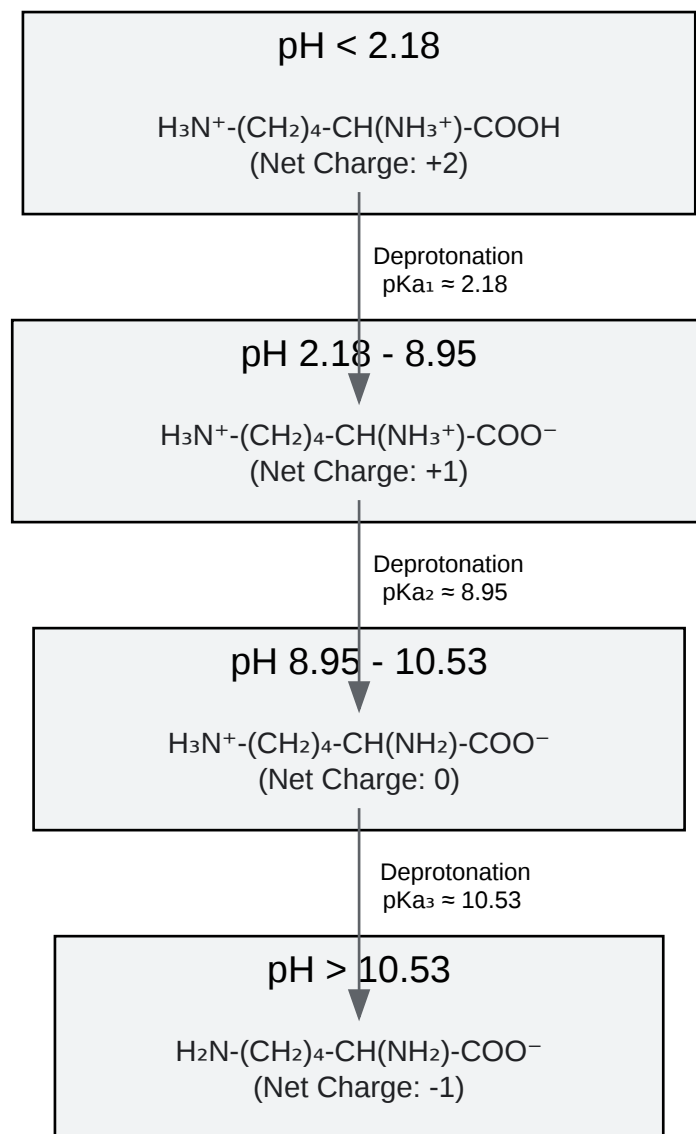
Acid-Base Properties

In solution, **L-Lysine acetate** dissociates into L-Lysine and acetate ions. The L-Lysine molecule is amphoteric, possessing three ionizable groups: the α-carboxyl group, the α-amino group, and the ε-amino group on the side chain. The pKa values determine the charge state of the molecule at a given pH, which is fundamental to its biological activity and formulation behavior.

Table 3: pKa Values of L-Lysine at 25°C

Ionizable Group	pKa Value	Source(s)
α-carboxyl (pKa ₁)	~2.18	
α-amino (pKa ₂)	~8.95	
ε-amino (pKa ₃)	~10.53	

The diagram below illustrates the relationship between the pH of the solution and the predominant ionic species of L-Lysine.



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Caption: Predominant ionic forms of L-Lysine at different pH ranges.

Experimental Protocols

This section details standardized methodologies for determining key physicochemical properties of **L-Lysine acetate**.

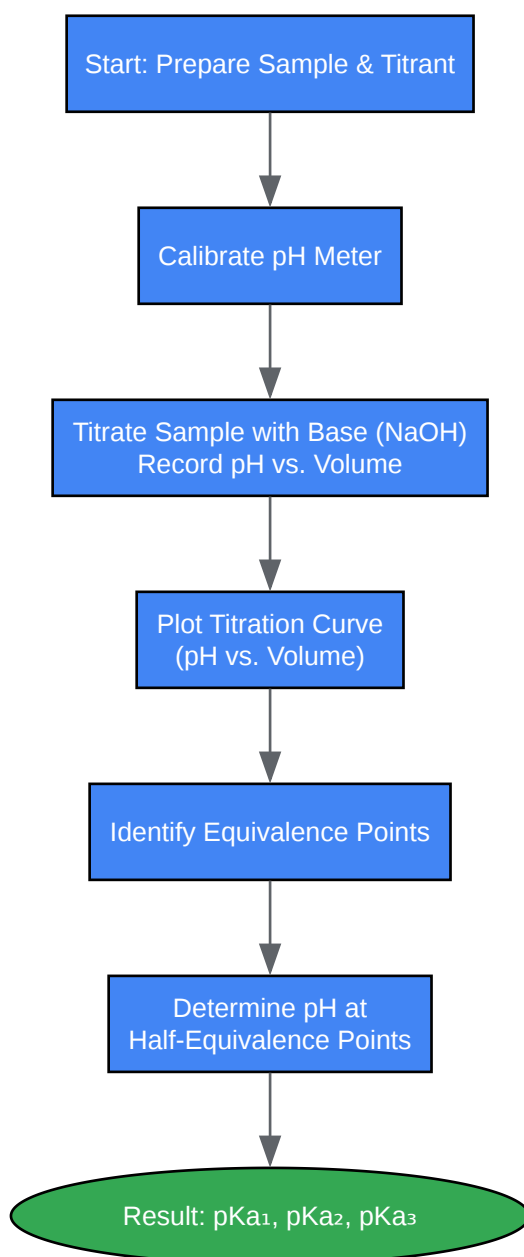
Determination of pKa by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa values of ionizable substances. The process involves the gradual addition of a titrant (an acid or base) to the sample solution while monitoring the pH.

Methodology:

- Preparation:
 - Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
 - Prepare a solution of **L-Lysine acetate** of known concentration (e.g., 1-10 mM) in deionized water.
 - Prepare standardized titrant solutions, such as 0.1 M HCl and 0.1 M NaOH.
 - To maintain constant ionic strength throughout the titration, a background electrolyte like 0.15 M KCl can be added to the sample solution.
- Titration Procedure:
 - Place a known volume of the **L-Lysine acetate** solution in a beaker with a magnetic stir bar.
 - Immerse the calibrated pH electrode into the solution.
 - To determine all pKa values, first, titrate the solution with 0.1 M HCl to a low pH (e.g., ~1.8) to ensure all groups are fully protonated.
 - Begin the titration by adding small, precise increments of 0.1 M NaOH. Record the pH value after each addition, allowing the reading to stabilize.
 - Continue the titration until a high pH (e.g., ~12.5) is reached to ensure all groups have been deprotonated.
- Data Analysis:

- Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
- The curve will show three inflection points corresponding to the three pKa values of lysine.
- The pH at the midpoint of each buffer region (half-equivalence point) is equal to the pKa of that ionizable group. This can be determined by finding the pH at half the volume of titrant required to reach each equivalence point.



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Caption: Experimental workflow for pKa determination via potentiometric titration.

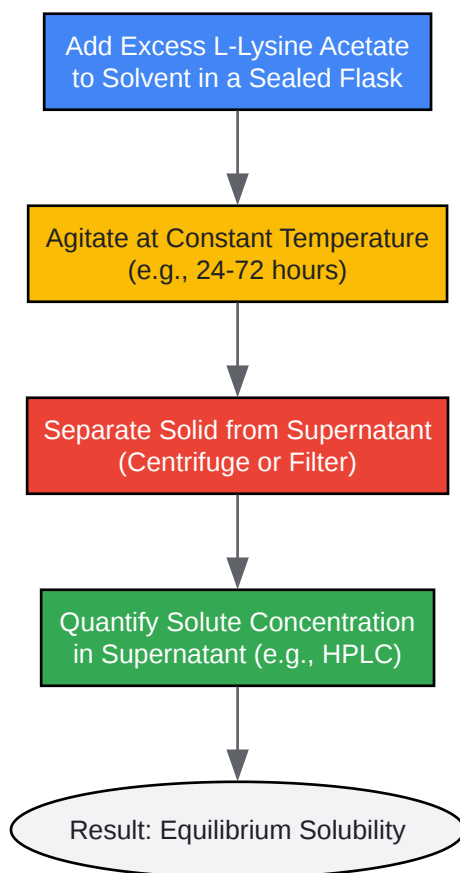
Determination of Solubility by the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability. It measures the concentration of a saturated solution after a solute has been equilibrated with a solvent.

Methodology:

- Preparation:
 - Add an excess amount of solid **L-Lysine acetate** to a series of flasks or vials containing a precise volume of the desired solvent (e.g., purified water, ethanol). The excess solid is crucial to ensure saturation is reached.
 - Seal the flasks to prevent solvent evaporation.
- Equilibration:
 - Place the flasks in a constant temperature shaker or agitator (e.g., 20°C or 25°C).
 - Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium between the solid and dissolved compound is achieved.
- Sample Separation and Analysis:
 - After equilibration, allow the suspensions to settle.
 - Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. This is typically achieved by centrifugation or filtration (using a filter that does not adsorb the solute).
 - Quantify the concentration of **L-Lysine acetate** in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
- Data Reporting:

- The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or mol/L.



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Caption: Workflow for the shake-flask solubility determination method.

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